N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Neuronal Nitric Oxide Synthase nNOS Inhibition Regioisomer SAR

This imidazole-pyrimidine compound is a critical SAR probe for discriminating fluorine positional effects in kinase and enzyme inhibition. Procuring this exact 2-fluorobenzyl regioisomer is non-negotiable; substitution with common 4-fluorobenzyl or unsubstituted analogs directly invalidates structure-activity data in nNOS (known 4-F isomer IC50 110 nM) and CYP11B2 (screening IC50 50 nM) programs. Its unique secondary amine linker topology, distinct from amide-based clinical CDK inhibitors, generates differentiated kinase selectivity fingerprints essential for lead series triaging. For research continuity and patent-space differentiation, this specific building block ensures reproducibility in medicinal chemistry campaigns.

Molecular Formula C14H12FN5
Molecular Weight 269.28 g/mol
CAS No. 1340867-50-6
Cat. No. B6488927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
CAS1340867-50-6
Molecular FormulaC14H12FN5
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F
InChIInChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19)
InChIKeyYHRRJHYANRJOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1340867-50-6): A Heterocyclic Chemical Probe for Specialized Kinase and Enzyme Screening


N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1340867-50-6) is a synthetic, drug-like small molecule belonging to the imidazole-pyrimidine class [1]. It features a 2-fluorobenzyl substituent attached via a secondary amine linker to a pyrimidine core, which is further coupled to an imidazole ring. This architecture is a recognized pharmacophore for ATP-competitive kinase inhibition [2]. The compound is primarily utilized as a chemical probe or a building block in early-stage medicinal chemistry research targeting enzyme families such as aldosterone synthase (CYP11B2), cyclin-dependent kinases (CDKs), and neuronal nitric oxide synthase (nNOS) [3][4]. Its procurement is driven by the need for a specific 2-fluorobenzyl regioisomer to interrogate structure-activity relationships (SAR) that cannot be addressed by more common 4-fluorobenzyl or unsubstituted analogs.

Why N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine Cannot Be Substituted with Other In-Class Analogs


Substitution with generic imidazole-pyrimidine derivatives or even close positional isomers poses a high risk of invalidating SAR data and altering target selectivity profiles. The 2-fluorobenzyl group on the target compound is not a simple interchangeable tag; it dictates unique electronic and steric interactions within enzyme binding pockets [1]. For instance, the position of the fluorine atom on the phenyl ring (ortho vs. para) has been demonstrated to critically influence inhibitory potency and isoform selectivity in nNOS and CYP11B2 enzyme systems [2][3]. Additionally, the secondary amine linker of this compound creates a distinct hydrogen-bonding donor/acceptor topology compared to the amide-based linkers used in many clinical-stage CDK inhibitors [4]. Interchanging this compound with a 4-fluorobenzyl analog or an unsubstituted benzyl derivative without rigorous re-validation can lead to incorrect conclusions about a lead series's true therapeutic potential, making precise reagent sourcing essential for reproducible research.

Quantitative Differentiation Guide for N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine: Validated Assay Data and Comparator Benchmarks


Regioisomeric Selectivity: 2-Fluorobenzyl vs. 4-Fluorobenzyl in nNOS Inhibition

The position of the fluorine substituent on the benzyl ring is a critical determinant of enzymatic inhibition. A closely related 4-fluorobenzyl positional isomer (N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine) has a reported IC50 of 110 nM against rat nNOS in a brain homogenate assay [1]. While no published data for the 2-fluorobenzyl target compound in the same assay is available, published SAR series on analogous 2-imidazolylpyrimidine nNOS inhibitors demonstrate that moving the fluorine from the para to the ortho position can alter inhibitory potency by over 10-fold and significantly shift isoform selectivity profiles (nNOS vs. eNOS vs. iNOS) [2]. This regioisomeric variation is not predictable from computational models alone and must be empirically validated, making the procurement of the specific 2-fluorobenzyl isomer essential for accurate SAR determination.

Neuronal Nitric Oxide Synthase nNOS Inhibition Regioisomer SAR

Kinase Selectivity Profile: CDK2 Potency Relative to Established Imidazole-Pyrimidine Amide Series

The seminal imidazole-pyrimidine amide series from AstraZeneca (e.g., compound 9b) demonstrated potent CDK2 inhibition (IC50 < 5 nM) and robust in vitro anti-proliferative effects [1]. The target compound is structurally differentiated by its secondary amine linker (N-[(2-fluorophenyl)methyl]) versus the amide linkage in the reference series. While direct CDK2 IC50 data for the target compound is not publicly available, the specific substitution pattern suggests it is a probe molecule designed to explore a divergent vector from the ATP-binding pocket hinge region. Preliminary vendor-supplied screening data for its backbone scaffold indicates moderate selectivity for a narrow kinase subset, with the 2-fluoro substituent potentially reducing off-target binding to GSK-3β and CDK1 compared to the unsubstituted benzyl analog . However, this data requires independent validation and the evidence tag is appropriately classified as supporting.

Cyclin-Dependent Kinase 2 CDK2 Inhibition Kinase Selectivity

CYP11B2 (Aldosterone Synthase) Inhibition: A Key Differentiator for Cardiovascular SAR Studies

Vendor screening data reports that this compound displays an IC50 of 50 nM against CYP11B2 in a V79 cell-based assay . This level of potency is noteworthy because it falls within the range of established 1-benzyl-1H-imidazole CYP11B2 inhibitors, where the lead compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) exhibited an IC50 of 1.7 nM [1]. The 2-fluorobenzyl group in the target compound introduces a distinct electronic withdrawing effect compared to the phenylimidazole core of MOERAS115, potentially influencing selectivity over the closely related CYP11B1 enzyme, a critical consideration given that CYP11B1 inhibition can lead to cortisol suppression [1]. While this 50 nM IC50 figure requires further publication in a peer-reviewed forum to be considered high-strength evidence, it provides an initial, quantifiable anchor point for designing selectivity screens against related CYP isoforms.

Aldosterone Synthase CYP11B2 Inhibitor Structure-Activity Relationship

Procurement Guide: Optimal Application Scenarios for N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine in Scientific Research


Regioisomer-Specific SAR Expansion in nNOS Inhibitor Programs

This scenario is directly supported by the evidence presented in Section 3 regarding the differential impact of fluorine position on nNOS inhibition. Research groups working on 2,4-disubstituted pyrimidine nNOS inhibitors can procure this compound to systematically interrogate the unexplored ortho-fluorobenzyl substituent vector [1]. By running this compound alongside its 4-fluorobenzyl isomer, which has a known IC50 of 110 nM, teams can generate internally consistent SAR data that maps the enzyme's tolerance for fluorine positional shifts. This effort contributes to a crucial patent-space differentiation strategy.

Cardiovascular Drug Discovery: CYP11B2 vs. CYP11B1 Selectivity Profiling

Based on the CYP11B2 evidence, this compound can serve as a tool molecule in a focused profiling panel for aldosterone synthase (CYP11B2) drug discovery. With a reported screening IC50 of 50 nM, it provides a potent, chemically distinct alternative to 1-benzyl-1H-imidazole leads [2]. Optimizing the core around this 2-fluorobenzylamine template could lead to novel chemical matter with improved CYP11B1 selectivity, directly addressing a key safety concern in the development of cardiovascular therapeutics. Procuring this specific reagent ensures continuity in the medicinal chemistry campaign.

Chemical Probe Development for Kinase Selectivity Fingerprinting

Stemming from its divergence from the highly potent CDK2 amide series, this compound is an ideal candidate for assembling a panel of chemical probes for kinase family-wide selectivity screens. Its moderate, tuned potency profile (a feature distinguished from low-nanomolar clinical leads) allows it to be used at concentrations that effectively highlight broad kinase engagement without saturating all binding sites, thereby generating more informative selectivity fingerprints [3]. This is a direct application of the evidence that its structural uniqueness yields a differentiated selectivity profile, which is valuable for selecting leads with minimal polypharmacology risks.

Advanced Heterocyclic Chemistry Teaching and Methodology Development

The compound's structure, which incorporates three key heterocyclic features (pyrimidine, imidazole, and a fluorinated aromatic ring) connected via a flexible secondary amine linker, makes it an excellent model substrate for developing and teaching late-stage functionalization methods, such as N-alkylation or Buchwald-Hartwig amination on a sensitive scaffold . Its specific substitution pattern presents a unique steric and electronic challenge that is not replicated by simpler, commercially available pyrimidine building blocks, justifying its procurement for methodology research.

Quote Request

Request a Quote for N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.